molecular formula C9H9IN2O3 B7483684 2-iodo-N,N-dimethyl-5-nitrobenzamide

2-iodo-N,N-dimethyl-5-nitrobenzamide

Cat. No.: B7483684
M. Wt: 320.08 g/mol
InChI Key: UACHFASXBIVCSL-UHFFFAOYSA-N
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Description

2-Iodo-N,N-dimethyl-5-nitrobenzamide is a benzamide derivative characterized by a nitro group at the para position (C5) relative to the amide group and an iodine atom at the ortho position (C2). This compound is structurally tailored for applications in medicinal chemistry and organic synthesis, particularly in halogen-directed coupling reactions or as a precursor for bioactive molecules .

Properties

IUPAC Name

2-iodo-N,N-dimethyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O3/c1-11(2)9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACHFASXBIVCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N,N-dimethyl-5-nitrobenzamide typically involves the iodination of N,N-dimethyl-5-nitrobenzamide. One common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the second position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N,N-dimethyl-5-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of 2-iodo-N,N-dimethyl-5-aminobenzamide.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

2-iodo-N,N-dimethyl-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-iodo-N,N-dimethyl-5-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to specific sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Substituent Positioning

The table below compares 2-iodo-N,N-dimethyl-5-nitrobenzamide with analogs differing in halogenation, substituent groups, or substitution patterns:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference
This compound C₉H₉IN₂O₃ 320.09 I (C2), NO₂ (C5), N,N-dimethylamide High halogen reactivity, potential receptor binding
2-Chloro-5-iodo-N-methoxy-N-methylbenzamide C₉H₉ClINO₂ 325.53 Cl (C2), I (C5), methoxy-N-methylamide Dual halogenation for cross-coupling
4-Acetamido-3-bromo-N,N-dimethyl-5-nitrobenzamide C₁₁H₁₂BrN₃O₄ 330.14 Br (C3), NO₂ (C5), acetamido (C4) Electron-withdrawing group synergy
5-Amino-2-methoxy-N,N-dimethylbenzamide C₁₀H₁₄N₂O₂ 194.23 NH₂ (C5), OMe (C2), N,N-dimethylamide Reduced steric bulk, enhanced nucleophilicity
2-Iodo-N,N-diisopropylbenzamide C₁₃H₁₈INO 331.04 I (C2), N,N-diisopropylamide Steric hindrance limits reactivity

Key Observations :

  • However, bromine in ’s compound may enhance electrophilic reactivity due to its intermediate electronegativity .
  • Nitro Group Positioning : The nitro group at C5 (para to the amide) in the target compound and ’s analog creates strong electron-withdrawing effects, activating the ring for electrophilic substitution. In contrast, nitro at C3 (as in ’s 2-hydroxy-5-nitro-N-phenylbenzamide) alters regioselectivity in subsequent reactions .
  • Amide Substitutions : N,N-dimethyl groups (target compound) improve solubility over N,N-diisopropyl () or methoxy-N-methyl () analogs, which may hinder solubility due to increased hydrophobicity or steric bulk .
Stability and Reactivity
  • Thermal Stability: The nitro group in the target compound may reduce thermal stability compared to non-nitro analogs (e.g., ), though this is mitigated by the electron-withdrawing dimethylamide .
  • Oxidative Reactivity: The nitro group increases susceptibility to reduction reactions, contrasting with ’s amino group, which is prone to oxidation .

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